D-Glucitol-4,6-13C2 chemical structure and properties
D-Glucitol-4,6-13C2 chemical structure and properties
This guide provides an in-depth technical analysis of D-Glucitol-4,6-13C2 , a stable isotope-labeled polyol derivative used critically in metabolic flux analysis (MFA) and pharmaceutical tracing.[1]
[1]
Chemical Identity & Physical Properties
D-Glucitol-4,6-13C2 (commonly known as [4,6-13C2]Sorbitol) is a specific isotopomer of D-glucitol where the carbon atoms at positions 4 and 6 are replaced by the stable isotope Carbon-13 (
Structural Specifications
-
IUPAC Name: (2R,3R,4R,5S)-Hexane-1,2,3,4,5,6-hexol-[4,6-
C ][1] -
Chemical Formula:
C C H O [1] -
Molecular Weight: 184.16 g/mol (Calculated based on +2.006 Da shift from natural D-Sorbitol MW 182.17)[1]
-
Solubility: Highly soluble in water (>2000 g/L at 20°C); sparingly soluble in ethanol.
-
Appearance: White crystalline powder or hygroscopic solid.[1]
Quantitative Data Table
| Property | Value | Method/Notes |
| Isotopic Purity | Determined by MS/NMR | |
| Chemical Purity | HPLC Analysis | |
| Melting Point | 95–98 °C | Consistent with unlabeled standard |
| pKa | ~13.6 | Weakly acidic hydroxyl protons |
| Hygroscopicity | High | Requires storage in desiccated environment |
Synthesis & Production
The synthesis of D-Glucitol-4,6-13C2 typically follows the catalytic hydrogenation of D-Glucose-4,6-13C2 .[1] This process preserves the stereochemistry of the chiral centers while converting the aldehyde group at C1 to a primary alcohol.
Reaction Mechanism
The reduction is performed using high-pressure hydrogen gas over a metal catalyst (Raney Nickel or Ruthenium on Carbon).
[1]Synthesis Workflow Diagram
The following diagram illustrates the transformation and the retention of the isotopic labels.
Caption: Catalytic hydrogenation of labeled glucose to sorbitol, retaining 13C labels at positions 4 and 6.
Analytical Characterization
Accurate identification relies on the distinct spectral signatures provided by the
C-NMR Spectroscopy
In a proton-decoupled
-
C6 Signal (~63.5 - 64.0 ppm): The terminal hydroxymethyl carbon.
-
C4 Signal (~72.0 - 72.5 ppm): An internal methine carbon.[1]
-
Coupling (
): Long-range coupling ( ) is typically weak (< 2 Hz) but may be observable in high-resolution fields.[1]
Mass Spectrometry (MS)[1]
-
M+2 Peak: The molecular ion cluster will show a dominant peak at
184 (for [M+H] or similar adducts depending on ionization), shifted by +2 units compared to the natural abundance M+0 peak at 182. -
Fragmentation: Fragmentation patterns in GC-MS (of silylated derivatives) allow localization of the label. The C4-C6 fragment retention confirms the positional integrity.
Applications in Metabolic Flux Analysis (MFA)
D-Glucitol-4,6-13C2 is a powerful probe for distinguishing between Glycolysis and the Pentose Phosphate Pathway (PPP) , particularly in organisms or tissues where sorbitol is metabolized back to fructose or glucose.[1]
Metabolic Fate Mapping
When D-Glucitol-4,6-13C2 is oxidized to D-Fructose-4,6-13C2 (via Sorbitol Dehydrogenase), it enters glycolysis.[1] The cleavage of Fructose-1,6-bisphosphate by Aldolase results in distinct labeling of the trioses:
-
Dihydroxyacetone Phosphate (DHAP): Derived from C1-C2-C3.[1] Unlabeled .
-
Glyceraldehyde-3-Phosphate (GAP): Derived from C4-C5-C6.[1] Doubly Labeled (C1 of GAP comes from C4 of Fructose; C3 of GAP comes from C6 of Fructose).
This generates a unique signature where the GAP pool is heavily labeled (M+2), while the DHAP pool is initially unlabeled (M+0). This asymmetry allows researchers to measure the equilibration rate of Triose Phosphate Isomerase (TPI) and the flux into the PPP.
Pathway Visualization
Caption: Metabolic cleavage of 4,6-13C2 labeled hexose backbone into unlabeled DHAP and doubly labeled GAP.
Experimental Protocol: Metabolic Tracing
Objective: To determine the fractional contribution of the sorbitol pathway in mammalian cell culture.
Reagents & Preparation
-
Tracer Medium: Prepare glucose-free DMEM supplemented with 5 mM D-Glucitol-4,6-13C2 and 5 mM unlabeled Glucose (50:50 ratio for isotopic steady state).[1]
-
Quenching Solution: 60% Methanol / 40% Water at -40°C.
Workflow Steps
-
Seed Cells: Plate cells (e.g., hepatocytes or renal cells) at
cells/well.[1] Incubate 24h. -
Tracer Addition: Wash cells 2x with PBS. Add Tracer Medium.[1]
-
Incubation: Incubate for 4–24 hours (depending on metabolic rate) to reach isotopic steady state.
-
Quenching: Rapidly aspirate medium. Immediately add 1 mL cold Quenching Solution.[1]
-
Extraction: Scrape cells, transfer to tube. Vortex 1 min. Centrifuge at 14,000 x g for 10 min at 4°C.
-
Derivatization (for GC-MS): Dry supernatant. Add 50 µL Methoxyamine-HCl (in pyridine). Incubate 37°C, 90 min. Add 50 µL MSTFA.[1] Incubate 37°C, 30 min.
-
Analysis: Inject into GC-MS. Monitor fragments corresponding to GAP (3C) and Hexose (6C) derivatives.[1]
Data Interpretation
-
Calculate Mass Isotopomer Distribution (MID) vectors (
).[1] -
Use the ratio of
(from GAP) to (from DHAP) in downstream metabolites (like lactate) to estimate the symmetry of glycolytic flux.
References
-
Cambridge Isotope Laboratories. (2024).[1] Stable Isotope Standards for Metabolic Research. Retrieved from
-
BMRB. (2024).[1] Metabolomics Standards: D-Sorbitol NMR Data. Biological Magnetic Resonance Data Bank.[1] Retrieved from
-
Jans, A. W., et al. (1989).[1] Pathways for the Synthesis of Sorbitol From 13C-labeled Hexoses in Renal Tissue. Magnetic Resonance in Medicine. Retrieved from
-
Zamboni, N., et al. (2009).[1] 13C-based metabolic flux analysis. Nature Protocols. Retrieved from [1]
-
Creative Proteomics. (2023).[1] Overview of 13C Metabolic Flux Analysis. Retrieved from
